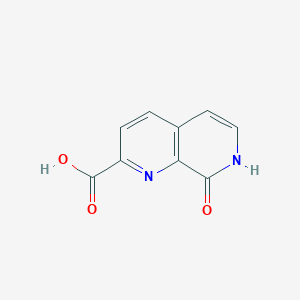

8-hydroxy-1,7-naphthyridine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-hydroxy-1,7-naphthyridine-2-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its unique structure, which includes a naphthyridine ring system with an oxo group at the 8th position and a carboxylic acid group at the 2nd position

Wirkmechanismus

Target of Action

It is known that similar compounds, such as nalidixic acid, a quinolone antibiotic, have marked antibacterial activity against gram-negative bacteria including enterobacter species, escherichia coli, morganella morganii; proteus mirabilis, proteus vulgaris, and providencia rettgeri .

Mode of Action

It is known that similar compounds, such as nalidixic acid, inhibit the a subunit of bacterial dna gyrase . This inhibition prevents the supercoiling of DNA, which is a crucial step in DNA replication. This results in the cessation of DNA synthesis and ultimately leads to bacterial cell death .

Biochemical Pathways

It can be inferred from similar compounds that the compound might interfere with dna replication in bacteria, leading to their death .

Result of Action

Based on the mode of action of similar compounds, it can be inferred that the compound might lead to the cessation of dna synthesis in bacteria, resulting in bacterial cell death .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxy-1,7-naphthyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired naphthyridine ring system .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions are crucial to achieving efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 8-hydroxy-1,7-naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Reagents such as alcohols or amines in the presence of catalysts can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of esters or amides.

Wissenschaftliche Forschungsanwendungen

8-hydroxy-1,7-naphthyridine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits antimicrobial and anticancer properties, making it a subject of interest in biological studies.

Medicine: Due to its biological activities, it is explored for potential therapeutic applications.

Industry: The compound is used in the development of dyes, sensors, and other industrial products.

Vergleich Mit ähnlichen Verbindungen

Nalidixic acid: A quinolone antibiotic with a similar naphthyridine core structure.

Gemifloxacin: Another quinolone antibiotic with a naphthyridine ring system.

1,8-Naphthyridine derivatives: A broad class of compounds with diverse biological activities.

Uniqueness: 8-hydroxy-1,7-naphthyridine-2-carboxylic acid stands out due to its specific substitution pattern and the presence of both oxo and carboxylic acid groups. This unique structure contributes to its distinct chemical reactivity and biological activities .

Biologische Aktivität

Overview

8-Hydroxy-1,7-naphthyridine-2-carboxylic acid is a heterocyclic compound belonging to the naphthyridine family, characterized by its unique structure that includes an oxo group at the 8th position and a carboxylic acid group at the 2nd position. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications.

The biological activity of this compound is thought to be similar to that of other naphthyridine derivatives, such as nalidixic acid. These compounds typically act by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. This inhibition leads to the cessation of DNA synthesis and ultimately results in bacterial cell death.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

- In vitro Studies : A study identified that derivatives of 8-hydroxy naphthyridines displayed potent antileishmanial activity. However, initial compounds showed weak efficacy in vivo due to issues with glucuronidation .

- Comparison with Other Antibiotics : In combination with fluoroquinolone antibiotics like norfloxacin and ofloxacin, this compound demonstrated a synergistic effect, significantly reducing the minimum inhibitory concentrations (MICs) against multi-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Effectiveness |

|---|---|---|

| Ofloxacin + 8-Hydroxy-1,7-Naphthyridine | 4 | Significant reduction from 32 |

| Lomefloxacin + 8-Hydroxy-1,7-Naphthyridine | 2 | Significant reduction from 16 |

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Initial studies suggest that it may interfere with cellular mechanisms involved in cancer progression, although further research is needed to elucidate its full potential in oncology.

Case Studies

- Antileishmanial Activity : A collaborative study involving GlaxoSmithKline and the University of Dundee explored the efficacy of 8-hydroxy naphthyridines against visceral leishmaniasis. The findings indicated that while some derivatives showed promise in vitro, their efficacy was limited in vivo due to pharmacokinetic challenges .

- Synergistic Effects with Antibiotics : Another study evaluated the antibiotic-modulating activity of 1,8-naphthyridine derivatives. The results highlighted that when used alongside standard antibiotics, these derivatives could enhance antibacterial activity against resistant strains .

Research Findings

Recent studies have focused on the structural modifications of naphthyridine derivatives to enhance their biological activities. For instance:

- SAR Studies : Structure-activity relationship (SAR) studies have shown that specific substitutions on the naphthyridine ring can significantly impact both antimicrobial and anticancer activities .

- Toxicity Assessments : Investigations into toxicity have revealed that while some derivatives exhibit strong biological activity, they may also possess high toxicity levels, necessitating careful evaluation in drug development processes .

Eigenschaften

IUPAC Name |

8-oxo-7H-1,7-naphthyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-7-5(3-4-10-8)1-2-6(11-7)9(13)14/h1-4H,(H,10,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELNYTRZMKWVFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CNC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.